Cas no 37157-32-7 (7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one)
7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 7-amino-3-(4-phenyltriazol-1-yl)chromen-2-one
- 7-amino-3-(4-phenyl-1h-1,2,3-triazol-1-yl)-2h-chromen-2-one
- 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one
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- Inchi: 1S/C17H12N4O2/c18-13-7-6-12-8-15(17(22)23-16(12)9-13)21-10-14(19-20-21)11-4-2-1-3-5-11/h1-10H,18H2
- InChI Key: QBWDJBYWVLKJNB-UHFFFAOYSA-N
- SMILES: O1C(C(=CC2C=CC(=CC1=2)N)N1C=C(C2C=CC=CC=2)N=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 489
- XLogP3: 2.5
- Topological Polar Surface Area: 83
7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 080093-1g |
7-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one |
37157-32-7 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 080093-2g |
7-Amino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one |
37157-32-7 | 2g |
£598.00 | 2022-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1810476-1g |
7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one |
37157-32-7 | 98% | 1g |
¥14907.00 | 2024-05-16 |
7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one
7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one (CAS No. 37157-32-7): A Versatile Fluorescent Probe and Its Applications
7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one (CAS No. 37157-32-7) is a highly specialized fluorescent compound that has gained significant attention in recent years due to its unique photophysical properties and broad range of applications. This chromen-2-one derivative belongs to the class of heterocyclic compounds and features a triazole-phenyl moiety at the 3-position, which contributes to its remarkable stability and fluorescence characteristics.
The molecular structure of 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one combines the electron-rich amino group at the 7-position with the electron-withdrawing triazolyl-phenyl group, creating an efficient intramolecular charge transfer (ICT) system. This unique arrangement results in strong fluorescence emission with large Stokes shifts, making it particularly valuable for bioimaging applications and chemical sensing. Recent studies have shown that modifications to the phenyltriazole moiety can fine-tune the compound's photophysical properties for specific applications.
One of the most exciting applications of 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one is in the field of biomedical research, where it serves as a fluorescent probe for detecting various biological molecules. Its excellent photostability and pH-sensitive fluorescence make it ideal for monitoring intracellular processes. Researchers are particularly interested in its potential for cancer cell imaging, as the compound shows selective accumulation in certain tumor cells. The triazole chromophore in its structure also allows for click chemistry modifications, enabling the attachment of targeting groups for specific cellular components.
In material science, 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one has found applications in the development of advanced optical materials. Its ability to form stable complexes with metal ions has led to its use in luminescent sensors for environmental monitoring. The compound's chromen-2-one core provides excellent thermal stability, while the phenyltriazole group enhances its solubility in various organic solvents, making it suitable for solution-processed optoelectronic devices.
The synthesis of 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one typically involves a multi-step process starting from readily available 7-amino-4-methylcoumarin. The key step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to introduce the 4-phenyltriazol-1-yl group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for research and industrial applications. Optimization of the synthetic route remains an active area of investigation, with researchers exploring greener alternatives to traditional methods.
From a commercial perspective, the demand for 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one has been steadily increasing, particularly in the life sciences sector. Market analysis indicates growing interest from pharmaceutical companies developing diagnostic imaging agents and academic institutions conducting fundamental research in photochemistry. The compound's CAS number (37157-32-7) serves as a unique identifier in chemical databases and procurement systems, ensuring accurate specification and traceability.
Recent technological trends have highlighted the potential of 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one in emerging fields such as super-resolution microscopy and single-molecule detection. Its photophysical properties make it suitable for STED microscopy applications, where photostable fluorophores are essential. Additionally, the compound's modifiable structure allows for the development of targeted imaging probes with improved specificity and signal-to-noise ratios.
Quality control and characterization of 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one typically involve a combination of analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy. The purity requirements vary depending on the intended application, with biomedical uses demanding the highest standards. Storage conditions are crucial for maintaining the compound's stability, with recommendations typically including protection from light and moisture at controlled temperatures.
Environmental and safety considerations for 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one are generally favorable compared to many other fluorescent compounds. Its relatively low toxicity profile and good biodegradability make it an attractive option for environmental sensing applications. However, standard laboratory safety precautions should always be followed when handling this or any chemical substance.
Future research directions for 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one include the development of derivatives with improved two-photon absorption properties for deeper tissue imaging, as well as modifications to enhance its membrane permeability for cellular studies. The compound's versatility ensures it will remain an important tool in chemical biology and materials science for years to come.
For researchers interested in working with 7-Amino-3-(4-phenyltriazol-1-yl)chromen-2-one (CAS No. 37157-32-7, it is recommended to consult recent literature for the latest synthetic protocols and application examples. The compound's unique combination of fluorescence properties and chemical stability continues to inspire innovative applications across multiple scientific disciplines.
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